molecular formula C12H10N4S2 B2699060 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 263386-01-2

4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2699060
CAS No.: 263386-01-2
M. Wt: 274.36
InChI Key: LAQCHAJFZDVXTG-UHFFFAOYSA-N
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Description

4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core fused with a thiazole ring substituted with a methyl group and a thiophen-2-yl moiety.

Properties

IUPAC Name

4-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S2/c1-7-10(8-4-5-14-12(13)16-8)18-11(15-7)9-3-2-6-17-9/h2-6H,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQCHAJFZDVXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methyl-2-thiophen-2-yl-1,3-thiazole with 2-aminopyrimidine in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Pyrimidine Ring Formation

The pyrimidin-2-amine group is introduced via condensation reactions between enaminones and substituted guanidines. For example, enaminone intermediates react with phenylguanidine derivatives under acidic conditions .

Reaction Example :

Enaminone+PhenylguanidineHCl, EtOH4-[4-Methyl-2-(thiophen-2-yl)thiazol-5-yl]pyrimidin-2-amine\text{Enaminone} + \text{Phenylguanidine} \xrightarrow{\text{HCl, EtOH}} \text{4-[4-Methyl-2-(thiophen-2-yl)thiazol-5-yl]pyrimidin-2-amine}

Optimized Conditions :

  • Solvent : Ethanol/HCl mixture

  • Reaction Time : 12–24 hours

  • Purification : Column chromatography (SiO₂, hexane/EtOAc)

Acylation of the Pyrimidine Amine

The primary amine undergoes acylation with reagents like acetyl chloride or benzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

Example Reaction :

4-[4-Methyl-2-(thiophen-2-yl)thiazol-5-yl]pyrimidin-2-amine+AcClTEA, DCMN-Acetyl Derivative\text{4-[4-Methyl-2-(thiophen-2-yl)thiazol-5-yl]pyrimidin-2-amine} + \text{AcCl} \xrightarrow{\text{TEA, DCM}} N\text{-Acetyl Derivative}

Data :

ReagentConditionsYieldSource
Acetyl chloride0°C, 2 hours85%
Benzoyl chlorideRT, 4 hours78%

Electrophilic Substitution on Thiophene

The electron-rich thiophene ring undergoes bromination or nitration at the 5-position using reagents like N-bromosuccinimide (NBS) or HNO₃/H₂SO₄ .

Bromination Example :

Compound+NBSDMF, 50°C5-Bromo-thiophene Derivative\text{Compound} + \text{NBS} \xrightarrow{\text{DMF, 50°C}} 5\text{-Bromo-thiophene Derivative}

Reaction Metrics :

ReagentSolventTemperatureYieldSource
NBSDMF50°C70%
HNO₃H₂SO₄0°C65%

Suzuki-Miyaura Coupling

The thiophene or thiazole rings participate in palladium-catalyzed couplings. For instance, Suzuki coupling with aryl boronic acids introduces aryl groups at the 4-position of the thiazole.

Reaction Protocol :

5-Bromo-thiazole Derivative+Aryl-Boronic AcidPd(PPh₃)₄, Na₂CO₃, DMEAryl-Substituted Product\text{5-Bromo-thiazole Derivative} + \text{Aryl-Boronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃, DME}} \text{Aryl-Substituted Product}

Conditions :

CatalystBaseSolventYieldSource
Pd(PPh₃)₄Na₂CO₃DME60–75%

Buchwald-Hartwig Amination

The pyrimidine amine can undergo C–N coupling with aryl halides using palladium catalysts to form diarylamine derivatives .

Example :

Pyrimidin-2-amine+4-BromophenylpiperazinePd₂(dba)₃, XantphosPiperazine-Substituted Derivative\text{Pyrimidin-2-amine} + \text{4-Bromophenylpiperazine} \xrightarrow{\text{Pd₂(dba)₃, Xantphos}} \text{Piperazine-Substituted Derivative}

Data :

CatalystLigandYieldSource
Pd₂(dba)₃Xantphos68%

Oxidation of Thiazole Methyl Group

The 4-methyl group on the thiazole is oxidized to a carboxylic acid using KMnO₄ in acidic medium:

4-Methyl GroupKMnO₄, H₂SO₄4-Carboxylic Acid\text{4-Methyl Group} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{4-Carboxylic Acid}

Conditions :

Oxidizing AgentTemperatureYieldSource
KMnO₄80°C55%

Reduction of Pyrimidine Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine, altering its electronic properties .

Reaction :

PyrimidineH2/Pd-C, EtOHDihydropyrimidine\text{Pyrimidine} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{Dihydropyrimidine}

Parameters :

PressureCatalyst LoadingYieldSource
1 atm5% Pd-C82%

Scientific Research Applications

Cancer Therapy

One of the primary applications of this compound is in the development of anti-cancer therapies. Research indicates that derivatives of pyrimidine-based compounds, including 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine, exhibit inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to reduced proliferation of cancer cells .

Case Studies

A study demonstrated that compounds related to 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine effectively inhibited the growth of various cancer cell lines, showcasing their potential as therapeutic agents against acute myeloid leukemia (AML) and other proliferative diseases . The results indicated significant apoptotic activity at specific concentrations, reinforcing the compound's role as a promising candidate in oncology .

Antimicrobial Activity

Research has also explored the antimicrobial properties of thiazole-pyrimidine derivatives. Compounds similar to 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine have shown adequate inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the thiazole and pyrimidine rings can significantly influence biological activity. For instance, the presence of methyl groups or specific heterocycles can enhance binding affinity to target proteins involved in disease processes .

Synthesis and Derivatives

The synthesis of 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves various organic reactions, including nucleophilic substitutions and cyclization processes. Researchers are actively investigating synthetic pathways to create more potent derivatives with improved bioavailability and selectivity for cancer cells or microbial targets .

Mechanism of Action

The mechanism of action of 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthetic routes , physicochemical properties , and biological activities .

Key Observations :

  • The target compound shares a common pyrimidin-2-amine scaffold with analogs like 12q and 41 , but differs in substituents (e.g., thiophen-2-yl vs. fluorophenyl or morpholine).
  • Yields vary significantly (5–82%), influenced by substituent complexity. For example, 41 (16% yield) requires harsh HCl conditions, while 10 ’s analog achieves 82% yield via stepwise cyclization .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Purity Solubility/Stability
Target Compound (C₁₃H₁₁N₅S)* ~269.33 Not reported ≥95% Likely hydrophobic due to aromatic systems
12q (C₁₆H₁₅N₆OS) 436.16 225–227 98% Stable in RP-HPLC
41 (C₁₉H₁₈FN₅S) 400.10 Not reported >95% UPLC-confirmed stability
4-(Thiophen-2-yl)-1H-pyrazol-5-amine (91447-40-4) 165.21 Not reported 100% Air-sensitive (requires inert storage)

Key Observations :

  • The target compound’s estimated molecular weight (~269.33 g/mol) aligns with analogs like 12q (436.16 g/mol) but is smaller than 41 (400.10 g/mol).
  • Melting points correlate with structural rigidity: 12q (225–227°C) vs. thiadiazole derivatives (e.g., 210–215°C in ) .

Key Observations :

  • Thiophene-containing analogs (e.g., ) show potent anticancer activity (IC₅₀ = 1.28 µg/mL against MCF7), suggesting the target compound may share similar efficacy .
  • CDK inhibitors like 12q highlight the pyrimidin-2-amine scaffold’s versatility in targeting kinases .
Pharmacokinetic and Toxicity Profiles

Limited data are available for the target compound, but analogs provide insights:

  • 12q exhibits high HPLC purity (98–99%) and stability, favorable for preclinical studies .
  • Thiadiazole derivatives () show selective toxicity toward cancer cells, reducing off-target effects .

Biological Activity

4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following structural formula:

C12H10N4S2\text{C}_{12}\text{H}_{10}\text{N}_{4}\text{S}_{2}

Key Properties:

  • CAS Number: 263386-01-2
  • Melting Point: 204 - 206 °C
  • Purity: 90% .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine. For instance, derivatives of thiazole and pyrimidine have shown promising cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the cytotoxicity of related thiazole-based compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds were tested using the MTT assay, revealing IC50 values indicating significant growth inhibition:

CompoundCell LineIC50 (µg/mL)
4eMCF-70.28
4iHepG29.6

The results indicated that these compounds induce apoptosis through mechanisms involving cell cycle arrest at the S and G2/M phases and increased Bax/Bcl-2 ratios, suggesting a pathway for therapeutic application .

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Compounds featuring this structure have been investigated for their activity against various pathogens.

Research Findings:
A review highlighted that derivatives with a 1,3,4-thiadiazole scaffold exhibited notable antimicrobial effects. For example:

PathogenCompoundMIC (µg/mL)
S. aureus198
E. coli18b500
A. niger8d32

These derivatives showed varying degrees of effectiveness depending on their substituents, with halogenated phenyl groups enhancing activity against Gram-positive bacteria .

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit bacterial DNA gyrase, which is essential for DNA replication.
  • Induction of Apoptosis: The increase in pro-apoptotic factors like Bax and caspases suggests that these compounds can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest: The ability to halt the cell cycle at specific phases contributes to their anticancer efficacy .

Q & A

Q. Table 1: Key Reaction Conditions

ReagentSolventTemperatureTimeYield
N-m-tolylguanidine2-Methoxyethanol383 K11 h58.5%

How can structural discrepancies in thiazole-pyrimidine derivatives be resolved during characterization?

Advanced Research Question
Discrepancies arise when NMR/MS data conflict with expected structures. For example, unintended cyclization products were resolved via single-crystal X-ray diffraction (XRD), revealing planar thiazole-pyrimidine dihedral angles (4.02°) and intermolecular N–H⋯N hydrogen bonds . Complementary methods include:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • FT-IR spectroscopy to validate functional groups (e.g., C=N stretches at ~1600 cm⁻¹).

What substituents on the thiazole ring most significantly influence biological activity in SAR studies?

Advanced Research Question
Modifying the 2-position of the thiazole ring with arylamino groups (e.g., methylphenyl) enhances bioactivity. Key findings:

  • Methyl groups at the 4-position improve metabolic stability.
  • Thiophen-2-yl substituents increase π-π stacking with biological targets .
  • Dihedral angles >80° between aromatic rings reduce steric hindrance, improving binding .

What methodologies are recommended for evaluating the compound's antimicrobial and anticancer potential?

Basic Research Question

  • In vitro assays : Screen against bacterial/fungal strains (e.g., Mycobacterium tuberculosis) using microdilution methods (MIC values).
  • Anticancer profiling : Use human cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess cytotoxicity .
  • Mechanistic studies : Tubulin polymerization inhibition (similar to combretastatin analogues) .

How should researchers address contradictions in reported bioactivity data for thiazole-pyrimidine derivatives?

Advanced Research Question
Contradictions often stem from:

  • Purity variations : Use HPLC (≥95% purity) and elemental analysis for batch consistency.
  • Assay conditions : Standardize protocols (e.g., incubation time, cell density).
  • Structural confirmation : Re-validate unexpected results with XRD .

Can computational modeling predict reaction pathways for novel derivatives?

Advanced Research Question
Yes. Tools like ICReDD integrate quantum chemical calculations and experimental data to design reactions. For example:

  • Reaction path searches identify low-energy intermediates.
  • Machine learning prioritizes substituents for desired bioactivity .

Which analytical techniques are critical for characterizing this compound beyond NMR and MS?

Basic Research Question

  • X-ray crystallography : Resolves crystal packing (e.g., N–H⋯N hydrogen-bonded dimers) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition ~455–458 K) .
  • HPLC-PDA : Quantifies purity and detects photodegradants.

How can regioselectivity be controlled during cyclization steps?

Advanced Research Question
Regioselectivity in thiadiazole formation is influenced by:

  • Catalysts : POCl₃ promotes cyclization at 90°C .
  • pH control : Adjusting to pH 8–9 with NH₃ precipitates desired products .
  • Solvent polarity : Polar aprotic solvents (DMF) favor specific transition states .

What role do hydrogen-bonding networks play in the compound's crystal structure?

Advanced Research Question
Intermolecular N–H⋯N interactions stabilize dimers, forming infinite chains. These networks:

  • Enhance crystalline stability.
  • Influence solubility (e.g., acetone recrystallization) .

How are by-products identified and characterized during synthesis?

Basic Research Question

  • LC-MS/MS : Detects low-abundance impurities.
  • Isolation via column chromatography : Separates by-products for XRD analysis .
  • Theoretical calculations : Compare experimental vs. simulated NMR spectra .

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